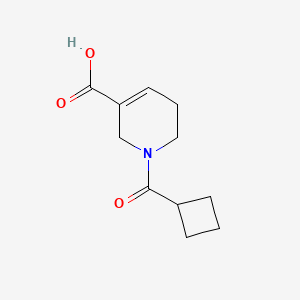
1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is an organic compound featuring a cyclobutane ring fused to a tetrahydropyridine ring with carboxylic acid and carbonyl functional groups
準備方法
The synthesis of 1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid . This process typically requires heating the precursor compound to induce the loss of a carbon dioxide molecule, resulting in the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
化学反応の分析
1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or carboxylic acid groups, often facilitated by acid or base catalysts
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
類似化合物との比較
1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Cyclobutanecarboxylic acid: A simpler compound with a cyclobutane ring and a carboxylic acid group.
1-Aminocyclopropane-1-carboxylic acid: A compound with a cyclopropane ring and an amino group, known for its role in ethylene biosynthesis in plants.
3,4-Dihydroxycyclobutane-1,2-dione: A compound with a cyclobutane ring and two hydroxyl groups, exhibiting different reactivity and properties.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
1-(cyclobutanecarbonyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c13-10(8-3-1-4-8)12-6-2-5-9(7-12)11(14)15/h5,8H,1-4,6-7H2,(H,14,15) |
InChIキー |
PVJZWAZUGPXTCL-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C(=O)N2CCC=C(C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)
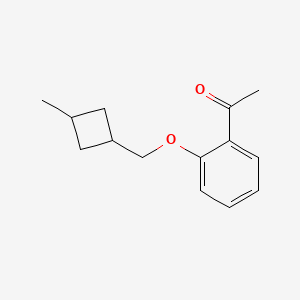
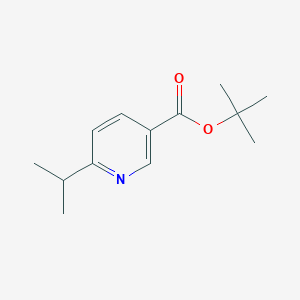
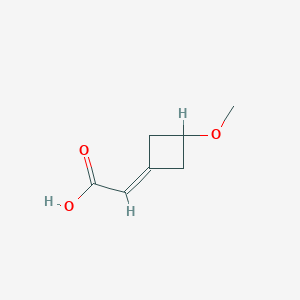
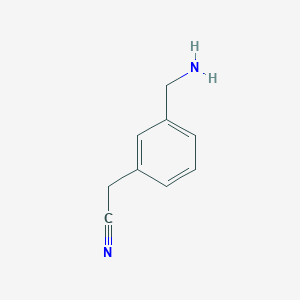

![1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)
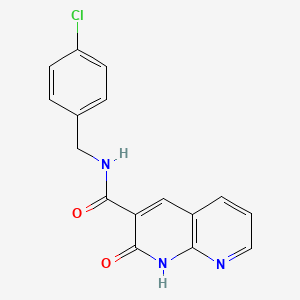
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)
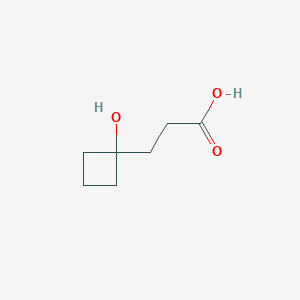
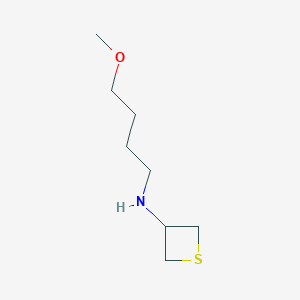
![Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13013265.png)
![3-ethoxy-N-methylspiro[3.4]octan-1-amine](/img/structure/B13013270.png)
